molecular formula C12H22N2O B1464898 (4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone CAS No. 1248120-38-8

(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone

Cat. No.: B1464898
CAS No.: 1248120-38-8
M. Wt: 210.32 g/mol
InChI Key: UPINFYOPTRXSLM-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring, an aminomethyl group, and a cyclopentyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone typically involves the reaction of piperidine derivatives with cyclopentanone under controlled conditions. One common method involves the reductive amination of cyclopentanone with 4-(aminomethyl)piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with target proteins, while the piperidine and cyclopentyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone: Contains a phenyl group instead of a cyclopentyl group.

    (4-(Aminomethyl)piperidin-1-yl)(methyl)methanone: Contains a methyl group instead of a cyclopentyl group.

    (4-(Aminomethyl)piperidin-1-yl)(ethyl)methanone: Contains an ethyl group instead of a cyclopentyl group.

Uniqueness

(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-9-10-5-7-14(8-6-10)12(15)11-3-1-2-4-11/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPINFYOPTRXSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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